molecular formula C19H15F3N2O2 B11363954 5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11363954
M. Wt: 360.3 g/mol
InChI Key: FJZWXJWEJWQCGF-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its electronegativity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-[2-(methoxy)phenyl]-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-[2-(chloromethyl)phenyl]-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its pharmacokinetic profile .

Properties

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15F3N2O2/c1-11-7-8-13(9-12(11)2)17-10-16(24-26-17)18(25)23-15-6-4-3-5-14(15)19(20,21)22/h3-10H,1-2H3,(H,23,25)

InChI Key

FJZWXJWEJWQCGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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